1,2,3,4-Tetrahydroquinoxaline-d4

Beschreibung

Eigenschaften

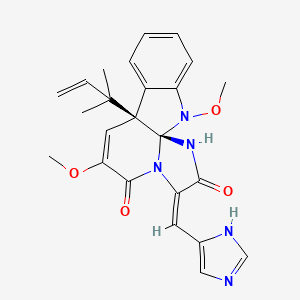

Molekularformel |

C24H25N5O4 |

|---|---|

Molekulargewicht |

447.5 g/mol |

IUPAC-Name |

(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |

InChI |

InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m1/s1 |

InChI-Schlüssel |

SOHAVULMGIITDH-SSDCDQDPSA-N |

SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |

Isomerische SMILES |

CC(C)(C=C)[C@]12C=C(C(=O)N\3[C@@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC |

Kanonische SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |

Synonyme |

oxaline |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated 1,2,3,4-Tetrahydroquinoxaline

This technical guide provides a comprehensive overview of the synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline (B1293668), a valuable isotopically labeled compound for use as an internal standard in quantitative analysis, as a tracer in metabolic studies, and in pharmacokinetic research to enhance the metabolic stability of drug candidates.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway.

Introduction

1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound whose derivatives are explored in medicinal chemistry.[2][3] The strategic replacement of hydrogen atoms with deuterium (B1214612) can lead to a kinetic isotope effect, potentially slowing down metabolic processes and improving the pharmacokinetic profile of a drug.[1][4] This guide focuses on a robust and selective method for the preparation of deuterated 1,2,3,4-tetrahydroquinoxaline via iridium-catalyzed asymmetric hydrogenation of a quinoxaline (B1680401) precursor.

Synthetic Approach: Iridium-Catalyzed Asymmetric Hydrogenation

A highly effective method for the synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline involves the iridium-catalyzed asymmetric hydrogenation of a suitable quinoxaline substrate using deuterium gas (D₂). This approach allows for the direct and stereoselective incorporation of deuterium atoms into the heterocyclic ring.[5][6]

Experimental Protocol

The following protocol is based on the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline (B188063) as a representative substrate.

Materials:

-

2-phenylquinoxaline

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

(R)-Synphos (or other suitable chiral phosphine (B1218219) ligand)

-

Toluene (B28343) (anhydrous)

-

Deuterium gas (D₂)

-

Methanol (for workup)

-

Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents

-

High-pressure autoclave or hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of [Ir(COD)Cl]₂ and the chiral ligand (e.g., (R)-Synphos) in anhydrous toluene is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: The quinoxaline substrate (e.g., 2-phenylquinoxaline) is added to a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave.

-

Hydrogenation (Deuteration): The autoclave is sealed, purged several times with deuterium gas, and then pressurized with D₂ to the desired pressure (e.g., 1 MPa).[5] The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set duration (e.g., 12 hours).

-

Workup and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield the deuterated 1,2,3,4-tetrahydroquinoxaline product.

Characterization:

The resulting product should be characterized by standard analytical techniques to confirm its structure and determine the extent of deuteration:

-

¹H NMR and ²H NMR Spectroscopy: To determine the positions and extent of deuterium incorporation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the deuterated product.

Quantitative Data

The following table summarizes representative quantitative data for the iridium-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline to yield deuterated 1,2,3,4-tetrahydro-2-phenylquinoxaline.

| Substrate | Product | Yield (%) | Deuterium Incorporation at C2 (%) | Deuterium Incorporation at C3 (%) | Enantiomeric Excess (ee, %) |

| 2-Phenylquinoxaline | (R)-1,2,3,4-Tetrahydro-2-phenylquinoxaline-2,3-d₂ | up to 93 | 98 | 90 | up to 98 |

Data is based on findings from iridium-catalyzed asymmetric hydrogenation experiments.[5][6]

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline via iridium-catalyzed asymmetric hydrogenation.

Caption: Synthetic workflow for deuterated 1,2,3,4-tetrahydroquinoxaline.

Alternative Synthetic Strategies

While iridium-catalyzed hydrogenation is a highly effective method, other strategies for deuteration can be considered.

Iron(III)-Promoted Three-Component Deuteration

An iron(III)-promoted three-component reaction of quinoxalinones with olefins and sodium borodeuteride (NaBD₄) provides a route to deuterated quinoxalinones.[7] These intermediates could potentially be reduced to the corresponding deuterated 1,2,3,4-tetrahydroquinoxalines in a subsequent step. This method offers an alternative deuterium source and may be advantageous for certain substituted analogs.

Transfer Deuteration

Transfer deuteration using D₂O as the deuterium source in the presence of a suitable catalyst is another potential method for labeling heterocycles like quinoxaline.[7] This approach avoids the need for high-pressure deuterium gas, which can be a practical advantage in some laboratory settings.

Conclusion

The synthesis of deuterated 1,2,3,4-tetrahydroquinoxaline is a critical process for advancing pharmaceutical research and development. The iridium-catalyzed asymmetric hydrogenation method detailed in this guide offers a reliable and highly selective means of producing these valuable labeled compounds. The provided experimental framework, quantitative data, and workflow visualization serve as a comprehensive resource for researchers in the field. Further exploration of alternative methods, such as iron-promoted reactions and transfer deuteration, may provide additional synthetic flexibility for accessing a wider range of deuterated quinoxaline derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4). As a deuterated isotopologue of 1,2,3,4-Tetrahydroquinoxaline, this compound is of significant interest to researchers in the field of drug development and bioanalysis. Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry-based assays. This guide will detail its physicochemical properties, provide a likely synthetic protocol, and illustrate its application in a typical bioanalytical workflow. The information is curated to support researchers and scientists in leveraging this compound for robust and accurate analytical method development.

Introduction

This compound is the deuterium-labeled form of 1,2,3,4-Tetrahydroquinoxaline. The parent compound is a heterocyclic molecule that serves as a valuable building block in medicinal chemistry.[1] Derivatives of the tetrahydroquinoxaline scaffold have been investigated for a range of biological activities. However, the deuterated form, THQ-d4, is primarily utilized not for its direct biological effects, but as a crucial tool in analytical chemistry.

Stable isotope labeling with deuterium (B1214612) is a common strategy in drug development to create internal standards for pharmacokinetic and metabolic studies.[2] These SIL-ISs are ideal for use in liquid chromatography-mass spectrometry (LC-MS) assays because they co-elute with the analyte of interest and exhibit nearly identical ionization behavior, while being distinguishable by their mass-to-charge ratio.[3][4][5] This allows for precise quantification by correcting for variability in sample preparation and matrix effects.[3][6][7]

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated analogue. The primary difference is the higher molecular weight due to the presence of four deuterium atoms.

Table 1: General and Physicochemical Properties of this compound and its Parent Compound.

| Property | This compound | 1,2,3,4-Tetrahydroquinoxaline (Parent Compound) |

| Molecular Formula | C₈H₆D₄N₂ | C₈H₁₀N₂[8][9] |

| Molecular Weight | 138.20[2] | 134.18[8][9] |

| CAS Number | 1822872-69-4[2] | 3476-89-9[8][9] |

| Appearance | White to brown crystalline solid | White to brown powder to crystal |

| Melting Point | Not explicitly reported, expected to be similar to parent | 92-98 °C[9] |

| Form | Solid[9] | Solid[9] |

Synthesis and Spectroscopic Data

Synthetic Protocol

A plausible synthetic route to this compound involves the catalytic deuteration of quinoxaline (B1680401). This method is analogous to the hydrogenation of quinoxaline to produce the non-deuterated form.[10]

Experimental Protocol: Catalytic Deuteration of Quinoxaline

-

Reaction Setup: In a high-pressure reaction vessel, dissolve quinoxaline (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of a hydrogenation catalyst, such as rhodium on alumina (B75360) or palladium on carbon.

-

Deuteration: Seal the vessel and purge with deuterium gas (D₂). Pressurize the vessel with D₂ gas (e.g., to 50-100 atm) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully vent the deuterium gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak for the d4-labeled compound would be expected at an m/z corresponding to its higher molecular weight (approximately 138.20), distinguishing it from the parent compound (m/z ≈ 134.18).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a significant reduction or absence of signals corresponding to the protons at the 1, 2, 3, and 4 positions of the tetrahydroquinoxaline ring, confirming successful deuteration.

-

¹³C NMR: The carbon NMR spectrum would be largely similar to the parent compound, although signals for the deuterated carbons may show characteristic splitting patterns (e.g., triplets) due to C-D coupling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the incorporated deuterium atoms.

-

Application in Bioanalysis: Use as an Internal Standard

The primary and most critical application of this compound in the context of drug development is its use as a stable isotope-labeled internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[2]

Experimental Workflow for Bioanalytical Quantification

The following workflow outlines the use of this compound as an internal standard for the quantification of an analogous, non-deuterated drug candidate in a biological matrix (e.g., plasma).

Protocol: Sample Preparation for LC-MS/MS Analysis

-

Sample Aliquoting: Aliquot a precise volume (e.g., 100 µL) of the biological matrix (plasma, urine, etc.) containing the analyte into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of a known concentration of this compound solution (in a compatible solvent like methanol (B129727) or acetonitrile) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile, to precipitate proteins.[4]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.[4]

-

Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Logical Workflow Diagram

The following diagram illustrates the logical flow of using a stable isotope-labeled internal standard in a typical bioanalytical quantitation experiment.

Conclusion

This compound is a specialized chemical tool with significant value for the pharmaceutical and biotechnology industries. While its intrinsic biological activity is not its primary feature, its role as a stable isotope-labeled internal standard is indispensable for the development of robust, accurate, and reliable bioanalytical methods. This guide has provided an in-depth overview of its chemical properties, a proposed synthetic methodology, and a detailed protocol for its application in quantitative LC-MS/MS assays. For researchers engaged in drug discovery and development, a thorough understanding of how to synthesize and apply such internal standards is crucial for generating high-quality data to support preclinical and clinical studies.

References

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-Tetrahydroquinoxaline 95 3476-89-9 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Deuterated Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated quinoxalines, compounds of significant interest in medicinal chemistry and materials science. The substitution of hydrogen with deuterium (B1214612) can profoundly influence the physicochemical and metabolic profiles of these molecules, making a detailed understanding of their properties essential for research and development. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties

Quinoxaline (B1680401), a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as the structural foundation for a wide array of derivatives with diverse applications.[1][2] The introduction of deuterium can alter properties such as metabolic stability, reaction kinetics, and spectroscopic signatures without significantly changing the molecule's shape or size.[3][4] These subtle changes can lead to improved pharmacokinetic profiles and reduced toxicity in drug candidates.[3][4]

General Effects of Deuteration

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can lead to several changes in the physical properties of organic molecules:

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In drug development, this can result in reduced rates of metabolism and a longer biological half-life.[3][4]

-

Physical Properties: Deuteration can cause minor changes in physical characteristics such as hydrophobicity, acidity, and basicity.[3] For instance, some deuterated compounds have shown slightly lower lipophilicity (logD) and increased aqueous solubility.[5] It can also lead to lower melting points and heat of fusion.[5]

-

Spectroscopic Properties: The change in mass and vibrational frequencies upon deuteration leads to distinct signatures in NMR, mass spectrometry, and IR spectroscopy, which are crucial for the characterization of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for quinoxaline and some of its deuterated and non-deuterated derivatives. Data for deuterated quinoxalines is sparse in the literature; therefore, data for the parent quinoxaline and related derivatives are provided for comparison.

Table 1: General Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Solubility | Reference |

| Quinoxaline | C₈H₆N₂ | 29-32 | 220-223 | 1.124 | Freely soluble in alcohol | [1][6][7] |

| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 127-128 | - | - | - | [1][8] |

| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | C₉H₁₂N₂ | 99.1-102.2 | - | - | - | [9] |

| (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | C₁₀H₁₂N₂O | 128.5-131.7 | - | - | - | [10] |

| (S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | C₁₀H₁₂N₂O | 104.1-105.4 | - | - | - | [10] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Quinoxaline Derivatives

Reported chemical shifts (δ) in ppm.

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| Quinoxaline | - | - | - | [11] |

| Protons on the pyrazine ring (H-2, H-3) are highly deshielded and appear as singlets downfield. Protons on the benzene ring (H-5/H-8, H-6/H-7) are in the aromatic region.[12] | The carbon atoms of the quinoxaline scaffold resonate in distinct regions of the ¹³C NMR spectrum.[12] | |||

| 2,3-Diphenylquinoxaline | CDCl₃ | 8.20–8.10 (m, 2H), 7.82–7.70 (m, 2H), 7.60—7.35 (m, 10H) | 153.6, 141.3, 139.2, 130.0, 129.9, 129.4, 128.9, 128.4 | [8] |

| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | CDCl₃ | 6.41 (d, J = 8.0 Hz, 2H, Ar), 6.32 (s, 1H, Ar), 3.38 (s, 3H), 3.38 (brs, 2H, NH), 2.17 (s, 3H, Me) | 133.7, 131.1, 128.3, 119.0, 115.4, 114.9, 41.5, 41.5, 20.6 | [9] |

| (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one | CDCl₃ | 8.92 (brs, 1H, NH), 6.66 (d, J = 7.8 Hz, 1H, Ar), 6.56 (d, J = 7.8 Hz, 1H, Ar), 6.50 (s, 1H, Ar), 3.99 (q, J = 6.6 Hz, 1H), 3.79 (brs, 1H, NH), 2.24 (s, 3H, Me), 1.44 (d, J = 6.6 Hz, 3H, Me) | 169.5, 133.5, 133.2, 123.2, 120.1, 115.3, 114.7, 51.9, 20.9, 17.9 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of deuterated quinoxalines. The following sections provide an overview of key experimental procedures.

Synthesis of Deuterated Quinoxalines

A common method for synthesizing quinoxaline derivatives is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[8] For deuterated analogs, a deuterated starting material is typically used.

Example: Synthesis of Deuterium-Labeled 2-Quinoxalinecarboxylic Acid-d₄ (QCA-d₄) and 3-Methylquinoxaline-2-carboxylic Acid-d₄ (MQCA-d₄) [13]

This protocol describes an efficient synthesis using aniline-d₅ as the labeled starting material.[13]

-

Starting Material: Aniline-d₅ is used to introduce the deuterium labels.

-

Reaction Steps: The synthesis involves a multi-step process, likely beginning with the diazotization of aniline-d₅ followed by coupling and cyclization reactions to form the quinoxaline ring.

-

Purification: The final products are purified, for example, by recrystallization.

-

Characterization: The chemical structures and isotopic enrichment are confirmed by ¹H NMR and mass spectrometry.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a fundamental technique for the structural elucidation of quinoxaline derivatives.[12]

Sample Preparation: [12]

-

Weighing: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration of 50-100 mg is needed.[12]

-

Solvent Selection: A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample is chosen.[12]

-

Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]

-

Transfer: The solution is transferred to a high-quality 5 mm NMR tube.

Data Acquisition: [12]

-

¹H NMR: Used to determine the number of different proton environments and their splitting patterns.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

The specific parameters for data acquisition may need to be optimized based on the instrument and sample.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic abundance of deuterated quinoxalines.[13] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for tracing metabolites of quinoxaline derivatives.[14]

General Procedure:

-

Sample Preparation: Samples are typically dissolved in a suitable solvent.

-

Ionization: The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule in the solid state.[15]

Procedure: [15]

-

Crystal Growth: Single crystals of the quinoxaline derivative are grown. This can be a challenging step, and crystals may be sensitive to solvent loss.[15]

-

Data Collection: X-ray diffraction data are collected at low temperatures (e.g., 100 K) using a diffractometer.[15]

-

Structure Solution and Refinement: The initial structural model is determined and then refined to fit the experimental data.[15]

Visualizations

The following diagrams illustrate key experimental workflows for the synthesis and characterization of deuterated quinoxalines.

Caption: Workflow for the synthesis and characterization of deuterated quinoxalines.

Caption: Relationship between analytical techniques and derived structural information.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline - Wikipedia [en.wikipedia.org]

- 7. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Metabolic Fate of 1,2,3,4-Tetrahydroquinoxaline: An In-depth Technical Guide

Disclaimer: Direct experimental studies on the metabolic fate of 1,2,3,4-tetrahydroquinoxaline (B1293668) are not extensively available in the public domain. This guide, therefore, provides a predictive overview based on the well-documented metabolism of structurally related compounds, including quinoxalines, quinolines, and other tetrahydro-heterocyclic systems. The information presented herein is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigations.

Introduction

1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound with a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. Its structural motif is found in various biologically active molecules, making the understanding of its metabolic fate crucial for drug development and toxicology studies. The metabolism of a xenobiotic compound like 1,2,3,4-tetrahydroquinoxaline is expected to proceed through Phase I and Phase II enzymatic reactions, aiming to increase its polarity and facilitate its excretion. This guide will explore the predicted metabolic pathways, the enzymes likely involved, and provide detailed experimental protocols for future studies.

Predicted Metabolic Pathways

Based on the metabolism of analogous structures, the metabolic fate of 1,2,3,4-tetrahydroquinoxaline is likely to involve several key transformations. The primary routes are predicted to be aromatization, hydroxylation, and N-oxidation.

Phase I Reactions:

-

Aromatization: The tetrahydroquinoxaline ring may undergo dehydrogenation to form the aromatic quinoxaline (B1680401). This is a common metabolic pathway for N-alkyl-1,2,3,4-tetrahydroquinoline substructures, which can be catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.

-

Hydroxylation: Aromatic hydroxylation on the benzene ring is a common metabolic pathway for many xenobiotics. The positions para to the nitrogen atoms are likely susceptible to hydroxylation, primarily mediated by CYP enzymes such as CYP1A1, CYP1A2, and CYP2E1.

-

N-Oxidation: The secondary amine groups in the tetrahydro-pyrazine ring are potential sites for N-oxidation, forming N-hydroxy metabolites. This bioactivation pathway is often catalyzed by CYP1A2 and CYP2A6.

Phase II Reactions:

Following Phase I metabolism, the resulting hydroxylated or N-oxidized metabolites are expected to undergo conjugation reactions to form more water-soluble products for excretion. These reactions may include:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Sulfotransferases (SULTs) may catalyze the sulfation of hydroxylated metabolites.

The predicted metabolic pathways are illustrated in the diagram below.

Caption: Predicted metabolic pathways of 1,2,3,4-Tetrahydroquinoxaline.

Quantitative Data from Related Compounds

While no direct quantitative data for the metabolism of 1,2,3,4-tetrahydroquinoxaline is available, data from related quinoxaline derivatives can provide an indication of metabolic rates. For example, in vitro studies with human and mouse liver microsomes have been used to determine the rates of N-oxidation for various heterocyclic aromatic amines.

| Compound | Enzyme Source | Metabolic Reaction | Rate | Reference |

| 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | Human Liver Microsomes | N-oxidation | 1.7 nmol/min/mg protein | [1][2] |

| 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline (MeIgQx) | Human Liver Microsomes | N-oxidation | 0.4 nmol/min/mg protein | [1][2] |

| MeIQx | Mouse Liver Microsomes | N-oxidation | 0.2 - 0.3 nmol/min/mg protein | [1][2] |

| MeIgQx | Mouse Liver Microsomes | N-oxidation | 0.2 - 0.3 nmol/min/mg protein | [1][2] |

| MeIQx | Recombinant Human P450 1A2 | N-oxidation | 6 pmol/min/pmol P450 | [1][2] |

| MeIgQx | Recombinant Human P450 1A2 | N-oxidation | 6 pmol/min/pmol P450 | [1][2] |

These data suggest that N-oxidation rates can vary significantly depending on the specific substrate and the enzyme source.

Experimental Protocols

To investigate the metabolic fate of 1,2,3,4-tetrahydroquinoxaline, a series of in vitro and in vivo experiments can be designed.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the primary metabolites of 1,2,3,4-tetrahydroquinoxaline and the cytochrome P450 enzymes involved in its metabolism.

Materials:

-

1,2,3,4-Tetrahydroquinoxaline

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2E1, CYP3A4)

-

Specific CYP inhibitors (e.g., furafylline (B147604) for CYP1A2, methoxsalen (B1676411) for CYP2A6, diethyldithiocarbamate (B1195824) for CYP2E1, ketoconazole (B1673606) for CYP3A4)

Procedure:

-

Incubation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL), 1,2,3,4-tetrahydroquinoxaline (1-10 µM), and the NADPH regenerating system. For enzyme phenotyping, use recombinant CYPs or incubate with liver microsomes in the presence and absence of specific CYP inhibitors.

-

Reaction Initiation and Termination: Pre-incubate the mixture at 37°C for 5 minutes before initiating the reaction by adding the NADPH regenerating system. Terminate the reaction after a specified time (e.g., 0, 15, 30, 60 minutes) by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Method:

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify the parent compound and its potential metabolites.

In Vivo Metabolism Study in Rodents

This protocol is designed to identify the major metabolites excreted in urine and feces after oral administration of 1,2,3,4-tetrahydroquinoxaline to rats or mice.

Materials:

-

1,2,3,4-Tetrahydroquinoxaline

-

Male Sprague-Dawley rats (or another suitable rodent model)

-

Metabolic cages

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Analytical standards of predicted metabolites (if available)

Procedure:

-

Dosing: Administer a single oral dose of 1,2,3,4-tetrahydroquinoxaline to the rats.

-

Sample Collection: House the animals in metabolic cages and collect urine and feces at specified time intervals (e.g., 0-8, 8-24, 24-48 hours).

-

Sample Preparation:

-

Urine: Centrifuge the urine samples to remove any solid debris. An enzymatic hydrolysis step (using β-glucuronidase/sulfatase) can be included to cleave conjugated metabolites.

-

Feces: Homogenize the fecal samples, extract with a suitable organic solvent, and concentrate the extract.

-

-

Analysis: Analyze the processed urine and fecal extracts using LC-MS/MS as described in the in vitro protocol to identify and quantify the parent compound and its metabolites.

Caption: A typical workflow for an in vitro metabolism study.

Conclusion

While direct experimental data on the metabolic fate of 1,2,3,4-tetrahydroquinoxaline is currently lacking, a predictive analysis based on structurally related compounds provides a strong foundation for future research. The primary metabolic pathways are anticipated to be aromatization, hydroxylation, and N-oxidation, followed by Phase II conjugation reactions. The cytochrome P450 enzyme superfamily, particularly isoforms CYP1A2, CYP2A6, CYP2E1, and CYP3A4, are the most likely catalysts for the initial oxidative metabolism. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to elucidate the precise metabolic pathways, identify the metabolites, and quantify the metabolic rates of 1,2,3,4-tetrahydroquinoxaline. Such studies are essential for a comprehensive understanding of its pharmacokinetic and toxicological profile, which is critical for its potential development as a therapeutic agent.

References

The Multifaceted Biological Activities of Quinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline (B1680401), a heterocyclic scaffold composed of a fused benzene (B151609) and pyrazine (B50134) ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point of intensive research in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.

Anticancer Activity

Quinoxaline derivatives are a cornerstone of modern anticancer research, with many compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[1][2][3][4][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control proliferation, differentiation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives from various studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [2][5] |

| Quinoxaline 14 | MCF-7 (Breast) | 2.61 | [3] |

| Quinoxaline-bisarylurea 2 | HCT116 (Colon) | - | [1] |

| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |

| Compound 19 | MGC-803 (Gastric) | 9 | [3] |

| Compound 20 | T-24 (Bladder) | 8.9 | [3] |

| Compound 8 | MGC-803 (Gastric) | 1.49 ± 0.18 | [3] |

| Compound 8 | HepG-2 (Liver) | 5.27 ± 0.72 | [3] |

| Compound 8 | A549 (Lung) | 6.91 ± 0.84 | [3] |

| Compound 8 | Hela (Cervical) | 6.38 ± 0.81 | [3] |

| Compound 8 | T-24 (Bladder) | 4.49 ± 0.65 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

-

Cell Seeding: Seed cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: Expose the cells to various concentrations of the quinoxaline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways in Cancer Targeted by Quinoxaline Derivatives

Many quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in tumor growth and progression. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.

Simplified EGFR signaling pathway and its inhibition.

Simplified VEGFR signaling pathway and its inhibition.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Quinoxaline Derivative A | Staphylococcus aureus | 12.5 |

| Quinoxaline Derivative B | Escherichia coli | 25 |

| Quinoxaline Derivative C | Candida albicans | 6.25 |

| Quinoxaline Derivative D | Pseudomonas aeruginosa | 50 |

| Quinoxaline Derivative E | Bacillus subtilis | 12.5 |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[10][11][12]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.

Procedure: [10][11][12][13][14]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a known concentration of the quinoxaline derivative solution into each well. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Bacterial cell wall synthesis and potential inhibition.

Antiviral Activity

Several quinoxaline derivatives have shown promising antiviral activity against a variety of DNA and RNA viruses. Their mechanisms of action can include the inhibition of viral enzymes, such as reverse transcriptase, or interference with viral replication processes.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected quinoxaline derivatives. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) |

| Quinoxaline Derivative F | Herpes Simplex Virus-1 (HSV-1) | Vero | 5.2 |

| Quinoxaline Derivative G | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 | 0.8 |

| Quinoxaline Derivative H | Influenza A virus (H1N1) | MDCK | 15.7 |

| Quinoxaline Derivative I | Hepatitis C Virus (HCV) | Huh-7 | 2.1 |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[15][16][17][18][19]

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection and replication.

Procedure: [15][16][17][18][19]

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Treat the cell monolayers with different concentrations of the quinoxaline derivative.

-

Infection: Infect the treated cells with a standardized amount of virus.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks depending on the virus).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

General viral replication cycle and potential inhibition.

Anti-inflammatory Activity

Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of selected quinoxaline derivatives, showcasing the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) |

| Quinoxaline Derivative J | 10 | 45.2 |

| Quinoxaline Derivative K | 20 | 58.7 |

| Indomethacin (Standard) | 10 | 65.4 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22][23][24]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Procedure: [20][21][22][23][24]

-

Animal Grouping: Divide Wistar or Sprague-Dawley rats into groups (e.g., control, standard, and test groups).

-

Compound Administration: Administer the quinoxaline derivative orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

Carrageenan Injection: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Simplified NF-κB signaling pathway in inflammation.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hereditybio.in [hereditybio.in]

- 14. webcentral.uc.edu [webcentral.uc.edu]

- 15. benchchem.com [benchchem.com]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Navigating the Frontier of Drug Discovery: An In-depth Technical Guide to Exploratory Studies on Deuterated Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into heterocyclic compounds represents a paradigm shift in modern medicinal chemistry. This subtle atomic substitution can profoundly alter the metabolic fate and pharmacokinetic profile of drug candidates, offering a powerful tool to enhance therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuteration in the context of heterocyclic drug discovery.

The Kinetic Isotope Effect: A Fundamental Principle

The cornerstone of deuteration strategy lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point vibrational energy. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidases (AO), involve the rate-limiting cleavage of a C-H bond. By selectively replacing hydrogen with deuterium at these metabolically labile sites, the rate of metabolism can be significantly reduced.[1]

This "metabolic switching" can lead to several desirable outcomes:

-

Improved Metabolic Stability: A slower rate of metabolism extends the drug's half-life in the body.

-

Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher plasma concentrations of the active drug.

-

Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, the formation of harmful byproducts can be minimized.

-

Potentially Lower Dosing: A longer-acting drug may allow for less frequent administration, improving patient compliance.

Aldehyde Oxidase: A Key Player in Heterocycle Metabolism

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a crucial role in the metabolism of a wide range of xenobiotics, particularly N-containing heterocyclic compounds.[2][3] Unlike the well-known cytochrome P450 enzymes, AO-mediated metabolism is often characterized by a different regioselectivity and can be a significant clearance pathway for many drug candidates. The mechanism of AO-catalyzed oxidation of N-heterocycles typically involves nucleophilic attack at an electron-deficient carbon atom adjacent to a nitrogen atom, followed by C-H bond cleavage.[3]

Deuteration of these susceptible positions in heterocyclic drugs can effectively attenuate AO-mediated metabolism, thereby improving their pharmacokinetic properties.

Data Presentation: Quantitative Insights into the Effects of Deuteration

The following tables summarize key quantitative data from various studies, highlighting the impact of deuteration on reaction kinetics and pharmacokinetic parameters of heterocyclic and related compounds.

| Compound | Enzyme | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |

| Morphine | Rat Liver Microsomes | Rate of N-demethylation | Relative rate: 100% | Relative rate: 50% | 2.0 | [1] |

| Zaleplon | Aldehyde Oxidase | In vitro metabolism rate | - | Slower with deuteration | - | |

| Carbazeran | Aldehyde Oxidase | In vivo clearance | - | Reduced with deuteration | - | |

| Zoniporide | Aldehyde Oxidase | In vivo clearance | - | Reduced with deuteration | - |

Table 1: Impact of Deuteration on In Vitro Metabolism. This table illustrates the kinetic isotope effect on the rate of metabolism of heterocyclic compounds by various enzymes.

| Drug | Species | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |

| Deutetrabenazine | Human | t½ (active metabolites) | ~9-10 h | ~18-20 h | ~2.0 | [4] |

| AVP-786 (d-dextromethorphan) | Human | Cmax | - | Increased | - | [4] |

| CTP-354 (d-pregabalin) | Human | t½ | ~6 h | ~10 h | ~1.7 | [4] |

| SD-809 (d-tetrabenazine) | Human | AUC | - | Increased | - | [4] |

Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs. This table showcases the significant improvements in pharmacokinetic profiles observed with deuterated drugs in clinical and preclinical studies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of deuterated heterocyclic compounds.

Experimental Protocols

Synthesis of Deuterated Pyridine (B92270) Derivatives

The following protocol is a representative example of a method for the selective deuteration of pyridines.

Objective: To achieve selective deuteration at the α-position of pyridine using a transition metal-free catalyst.[5]

Materials:

-

Pyridine

-

Barium oxide (BaO)

-

Deuterium gas (D₂)

-

Autoclave reactor

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

In a typical experiment, 0.5 mmol of pyridine and 50 mg of BaO are placed in a 10 mL autoclave.

-

The autoclave is purged with D₂ gas three times.

-

The reactor is then pressurized with 1 MPa of D₂ gas.

-

The reaction mixture is heated to 200°C and stirred for 24 hours.

-

After the reaction, the autoclave is cooled to room temperature and the D₂ gas is carefully vented.

-

The product is extracted with an appropriate solvent (e.g., diethyl ether) and filtered to remove the BaO catalyst.

-

The resulting solution is analyzed by GC-MS to determine the extent and position of deuteration.

NMR Analysis of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing deuterated compounds and determining the isotopic purity.

Objective: To determine the percentage of deuterium incorporation and confirm the position of deuteration in a synthesized compound.

Materials:

-

Deuterated compound

-

High-purity NMR solvent (e.g., chloroform-d, DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the deuterated compound (typically 5-10 mg) and dissolve it in an appropriate volume of a suitable deuterated NMR solvent (e.g., 0.6 mL).

-

Ensure the compound is fully dissolved.

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

The integration of the proton signal at the site of deuteration will be significantly reduced compared to the corresponding signal in the non-deuterated analog.

-

The percentage of deuterium incorporation can be calculated by comparing the integration of the residual proton signal at the deuterated position to the integration of a non-deuterated proton signal within the same molecule.

-

-

²H (Deuterium) NMR Spectroscopy:

-

If available, ²H NMR provides direct evidence of deuteration.

-

Acquire a ²H NMR spectrum. A signal will be observed at the chemical shift corresponding to the deuterated position, confirming the presence and location of the deuterium atom.

-

-

Data Analysis:

-

Process the NMR spectra (phasing, baseline correction).

-

Integrate the relevant peaks in the ¹H NMR spectrum to calculate the deuterium incorporation.

-

Analyze the chemical shifts in the ¹H and ²H NMR spectra to confirm the site of deuteration.

-

Conclusion

The exploratory studies on deuterated heterocyclic compounds have unequivocally demonstrated the profound impact of this subtle isotopic substitution on drug metabolism and pharmacokinetics. The ability to strategically "tune" the metabolic stability of a drug candidate by leveraging the kinetic isotope effect provides a powerful and versatile tool for medicinal chemists. As our understanding of the enzymatic processes governing drug metabolism deepens, and as synthetic methodologies for selective deuteration continue to advance, the application of this technology is poised to accelerate the discovery and development of safer and more effective medicines. This guide provides a foundational understanding for researchers to navigate this exciting and rapidly evolving field.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum of 1,2,3,4-Tetrahydroquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 1,2,3,4-Tetrahydroquinoxaline-d4, a deuterated isotopologue of a significant heterocyclic scaffold in medicinal chemistry. Understanding the mass spectrometric behavior of this compound is crucial for its application as an internal standard in quantitative analyses (e.g., LC-MS, GC-MS) and for metabolic profiling studies.[1] This document outlines the predicted fragmentation patterns, presents key quantitative data in a structured format, details the experimental protocols for analysis, and provides a visual representation of the fragmentation pathway.

Predicted Mass Spectrum Analysis

The introduction of four deuterium (B1214612) atoms into the 1,2,3,4-tetrahydroquinoxaline (B1293668) structure significantly influences its mass spectrum compared to the unlabeled analog. The molecular ion peak and the fragmentation pattern will shift to higher mass-to-charge (m/z) values, providing a distinct signature for isotopic labeling. The fragmentation of the non-deuterated 1,2,3,4-tetrahydroquinoline (B108954) has been studied, and its fragmentation mechanisms can be extrapolated to predict the behavior of this compound.[2] The primary fragmentation is expected to occur in the tetrahydro-piperazine ring.

The molecular weight of the non-deuterated 1,2,3,4-tetrahydroquinoxaline is 134.18 g/mol .[3] With the replacement of four hydrogen atoms with deuterium, the molecular weight of this compound is expected to be approximately 138.21 g/mol . The mass spectrum will therefore exhibit a molecular ion peak ([M]⁺) at m/z 138.

Key predicted fragmentation pathways include the loss of a deuterium radical ([M-D]⁺), a methyl radical containing deuterium ([M-CD3]⁺), and an ethyl radical containing deuterium ([M-C2D4H]⁺). These pathways are analogous to the fragmentation of similar heterocyclic compounds where cleavage of the saturated ring is a dominant process.[2]

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) mass spectrometry. The relative abundances are estimations based on the fragmentation patterns of structurally similar compounds and are subject to variation based on experimental conditions.

| Predicted Ion | Structure | m/z (Predicted) | Interpretation |

| [M]⁺ | [C₈H₆D₄N₂]⁺ | 138 | Molecular Ion |

| [M-D]⁺ | [C₈H₆D₃N₂]⁺ | 136 | Loss of a deuterium radical |

| [M-CD₂H]⁺ | [C₇H₅D₂N₂]⁺ | 122 | Loss of a deuterated methyl radical |

| [M-C₂D₄]⁺ | [C₆H₆N₂]⁺ | 106 | Loss of deuterated ethene |

Experimental Protocols

Acquiring the mass spectrum of this compound requires careful sample preparation and instrument setup. The following is a generalized protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds.

1. Sample Preparation:

-

Dissolve 1-2 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).[4]

-

Ensure the sample is fully dissolved to prevent injection issues.

2. Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

3. Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[5]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: Scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular ion (e.g., 200 amu).

-

Ion Source Temperature: Typically maintained at 230°C.

-

Interface Temperature: Maintained at a temperature to prevent condensation (e.g., 280°C).

4. Data Analysis:

-

Identify the molecular ion peak corresponding to the deuterated compound.

-

Analyze the fragmentation pattern and compare it to the predicted fragments and the spectrum of the non-deuterated standard.

-

Software provided with the instrument is used for data acquisition and processing.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound upon electron ionization.

References

In-Depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinoxaline-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetrahydroquinoxaline-d4. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on the predicted solubility based on the structural analysis of its non-deuterated parent, 1,2,3,4-Tetrahydroquinoxaline. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in various organic solvents.

Core Concepts: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The structure of 1,2,3,4-Tetrahydroquinoxaline provides key insights into its expected solubility.

Structural Analysis of 1,2,3,4-Tetrahydroquinoxaline:

1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound with a molecular formula of C₈H₁₀N₂.[1][2] Its structure consists of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. The key features influencing its solubility are:

-

Aromatic Benzene Ring: This part of the molecule is non-polar and hydrophobic.

-

Dihydropyrazine Ring with Two Amine Groups (-NH-): The nitrogen atoms with their lone pairs of electrons and associated hydrogen atoms make this portion of the molecule polar and capable of acting as both hydrogen bond donors and acceptors.

This combination of a non-polar aromatic ring and a polar heterocyclic ring containing secondary amine functionalities suggests that 1,2,3,4-Tetrahydroquinoxaline will exhibit a degree of solubility in a range of organic solvents. The deuteration in this compound, where four hydrogen atoms are replaced by deuterium, is not expected to significantly alter its solubility compared to the non-deuterated form.[3]

Expected Solubility in Common Organic Solvents:

Based on its structure, the following solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as in polar protic solvents like lower alcohols (methanol, ethanol) due to the potential for hydrogen bonding and dipole-dipole interactions. Amines generally show good solubility in alcohols.[4]

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the polar amine groups would not be effectively solvated.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity (Relative) | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | CH₃OH | High | High | Data to be determined | |

| Ethanol | C₂H₅OH | High | High | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | High | Data to be determined | |

| Acetone | (CH₃)₂CO | Medium | Moderate | Data to be determined | |

| Dichloromethane | CH₂Cl₂ | Medium | Moderate | Data to be determined | |

| Hexane | C₆H₁₄ | Low | Low | Data to be determined | |

| Toluene | C₇H₈ | Low | Low | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. These methods can be adapted to determine both kinetic and thermodynamic solubility.

General Qualitative Solubility Test

This initial test provides a rapid assessment of solubility in various solvents.

-

Preparation: Place approximately 10-20 mg of this compound into a series of small, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent.

-

Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should be noted.

Quantitative Determination of Thermodynamic (Equilibrium) Solubility

This method determines the saturation concentration of the compound in a solvent at equilibrium.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Quantitative Determination of Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add a small volume of the stock solution to a larger volume of the test organic solvent in the wells of a microtiter plate.

-

Incubation and Precipitation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature and then allow it to stand. The compound may precipitate if its solubility limit is exceeded.

-

Analysis: Analyze the concentration of the dissolved compound in the solvent. This can be done by measuring turbidity (nephelometry) or by separating the precipitated solid (e.g., by filtration through a filter plate) and quantifying the concentration in the filtrate by HPLC or LC-MS.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Protocol for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong prediction of its solubility behavior can be made based on its chemical structure. It is anticipated to be soluble in polar organic solvents and less soluble in non-polar solvents. For researchers requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining accurate and reproducible data. This information is critical for applications in drug development, formulation, and various scientific research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydroquinoxaline-d4 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices. The accuracy and reliability of LC-MS/MS assays are significantly enhanced by the use of stable isotope-labeled internal standards.[1][2] This document provides detailed application notes and protocols for the use of 1,2,3,4-Tetrahydroquinoxaline-d4 (THQ-d4) as an internal standard for the quantitative analysis of 1,2,3,4-Tetrahydroquinoxaline (THQ) in plasma samples. Deuterated internal standards are ideal for mass spectrometry-based quantification as they exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus effectively compensating for matrix effects and variability during sample processing.[1]

1,2,3,4-Tetrahydroquinoxaline is a heterocyclic compound that serves as a core structure in various biologically active molecules and can be of interest in toxicological and metabolic studies. The precise and accurate measurement of its concentration in biological fluids is crucial for such research.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

1,2,3,4-Tetrahydroquinoxaline (THQ)

-

This compound (THQ-d4)

-

-

Solvents and Chemicals:

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve THQ and THQ-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of THQ by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into the blank plasma for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the THQ-d4 primary stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of small molecules from plasma.

-

Aliquoting: Pipette 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL THQ-d4 internal standard working solution to each tube (except for blank samples used to assess interference).

-

Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a portion of the supernatant into the LC-MS/MS system.

Sample Preparation Workflow Diagram.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry (MS) Parameters:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument Dependent |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| THQ | 135.1 | 106.1 | 100 | 20 |

| 135.1 | 77.1 | 100 | 35 | |

| THQ-d4 | 139.1 | 110.1 | 100 | 20 |

Data Presentation

The following tables summarize hypothetical but representative quantitative data obtained from a method validation experiment.

Table 3: Calibration Curve Performance

| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1 | 0.98 | 98.0 | 7.5 |

| 2 | 2.05 | 102.5 | 5.1 |

| 5 | 4.89 | 97.8 | 4.3 |

| 10 | 10.12 | 101.2 | 3.1 |

| 50 | 50.8 | 101.6 | 2.5 |

| 100 | 98.7 | 98.7 | 2.1 |

| 500 | 505.2 | 101.0 | 1.8 |

| 1000 | 995.1 | 99.5 | 1.5 |

Table 4: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LQC | 3 | 2.95 | 98.3 | 6.2 | 7.8 |

| MQC | 80 | 81.2 | 101.5 | 4.1 | 5.5 |

| HQC | 800 | 790.4 | 98.8 | 3.3 | 4.1 |

Table 5: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |

| LQC | 85.2 | 84.5 | 92.1 | 99.2 |

| HQC | 86.1 | 85.3 | 91.5 | 98.9 |

Signaling Pathways and Logical Relationships

The core principle of using a stable isotope-labeled internal standard is to ensure that any variations in the analytical process affect both the analyte and the internal standard to the same extent. This allows for a reliable quantification based on the ratio of their responses.

Logical Workflow for Quantification.

Conclusion

The protocol described provides a robust and reliable method for the quantification of 1,2,3,4-Tetrahydroquinoxaline in plasma using its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality data in bioanalytical studies. The presented method is suitable for use in research, drug development, and toxicological applications where accurate measurement of THQ is required.

References

Application Notes and Protocols for the Quantitative Analysis of Quinoxaline Derivatives in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction